molecular formula C28H26N4O2S B2739330 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide CAS No. 1173741-64-4

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide

Cat. No.: B2739330
CAS No.: 1173741-64-4
M. Wt: 482.6
InChI Key: QEZNAAMBCTZCSQ-UHFFFAOYSA-N
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Description

2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide is a synthetic small molecule belonging to the imidazo[1,2-c]quinazoline class of heterocyclic compounds. This high-purity compound is designed for research and development purposes in chemical and pharmaceutical laboratories. Its molecular structure features a complex fused ring system, which is a scaffold of interest in medicinal chemistry for the design of novel bioactive molecules. Related chemical structures within this class have been investigated for their potential interactions with various biological targets, suggesting its utility as a key intermediate or core structure in drug discovery projects . Researchers can employ this compound as a building block for the synthesis of more complex derivatives or as a reference standard in exploratory biological screening. It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should conduct their own thorough characterization and biological evaluation to determine this compound's specific mechanism of action and potential research applications.

Properties

IUPAC Name

2-[(2-benzyl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[(4-methylphenyl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H26N4O2S/c1-18-12-14-21(15-13-18)17-29-26(33)19(2)35-28-31-23-11-7-6-10-22(23)25-30-24(27(34)32(25)28)16-20-8-4-3-5-9-20/h3-15,19,24H,16-17H2,1-2H3,(H,29,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEZNAAMBCTZCSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C(C)SC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(4-methylbenzyl)propanamide (CAS Number: 1189980-93-5) is a member of the imidazoquinazoline class, known for its diverse biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C27H24N4O2SC_{27}H_{24}N_{4}O_{2}S, with a molecular weight of approximately 468.6 g/mol. The structure comprises an imidazo[1,2-c]quinazoline core linked to a thioether and a propanamide moiety, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC27H24N4O2S
Molecular Weight468.6 g/mol
CAS Number1189980-93-5

The biological activity of this compound is primarily attributed to its ability to inhibit specific kinases involved in cell signaling pathways. Kinase inhibition is crucial for regulating various cellular processes, including proliferation and apoptosis. Preliminary studies suggest that This compound may act as a potent inhibitor of the phosphoinositide 3-kinase (PI3K) pathway, which is implicated in numerous cancers and hyper-proliferative disorders .

Anticancer Activity

Recent investigations have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Case Study 1 : In vitro studies showed that the compound induced apoptosis in glioblastoma multiforme cells at low concentrations (nanomolar range), characterized by chromatin condensation and cell shrinkage .
  • Case Study 2 : Another study highlighted its efficacy against breast adenocarcinoma cells, where it outperformed standard chemotherapeutic agents like etoposide .

Structure–Activity Relationship (SAR)

The structure–activity relationship studies indicate that modifications in the benzyl and thioether groups can significantly influence the biological activity of the compound. For example:

  • Substituents on the benzyl ring can enhance or diminish kinase inhibitory activity.
  • The presence of electron-donating groups appears to correlate with increased cytotoxicity in certain cancer cell lines .

Q & A

Basic: How can researchers optimize the synthetic route for this compound to improve yield and purity?

Answer:
Multi-step synthesis of quinazoline derivatives requires careful optimization of reaction parameters. Key strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance intermediate stability during cyclization steps .
  • Temperature control : Maintaining 60–80°C during thiol group introduction minimizes side reactions .
  • Catalyst use : Sodium disulfite or other mild reducing agents improve intermediate formation efficiency .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane isolates the final product with >95% purity .

Basic: What analytical techniques are critical for confirming structural integrity and purity?

Answer:

  • NMR spectroscopy : ¹H/¹³C NMR identifies aromatic protons (δ 7.2–8.5 ppm) and confirms benzyl/4-methylbenzyl substituents .
  • LC-MS : Validates molecular weight (e.g., [M+H]+ peaks) and detects impurities at <0.5% .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water mobile phase) assess purity and stability under acidic/basic conditions .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

  • Functional group modifications : Replace the 4-methylbenzyl group with electron-withdrawing substituents (e.g., Cl, CF₃) to evaluate impacts on target binding .
  • Thioether linker variations : Test methylthio vs. ethylthio groups to assess steric effects on kinase inhibition .
  • Biological assays : Pair in vitro enzyme inhibition (e.g., EGFR kinase assays) with molecular docking to correlate substituent effects with activity .

Advanced: What strategies resolve contradictions in solubility data during formulation studies?

Answer:

  • Co-solvent systems : Use DMSO/PEG-400 mixtures (1:4 v/v) to enhance aqueous solubility without destabilizing the compound .
  • pH-dependent studies : Test solubility at pH 2–8 to identify optimal conditions for in vivo administration .
  • Derivatization : Introduce sulfonate or phosphate groups to the quinazoline core to improve hydrophilicity .

Advanced: How can researchers validate the compound’s biological targets in complex cellular environments?

Answer:

  • Pull-down assays : Immobilize the compound on sepharose beads to capture interacting proteins from cell lysates .
  • CRISPR-Cas9 knockouts : Validate target specificity by comparing activity in wild-type vs. kinase-deficient cell lines .
  • Thermal shift assays : Monitor protein melting temperature shifts to confirm direct binding .

Advanced: How to address discrepancies between in vitro and in vivo efficacy data?

Answer:

  • Pharmacokinetic profiling : Measure plasma half-life, bioavailability, and metabolite formation to identify clearance issues .
  • Tissue distribution studies : Use radiolabeled analogs (e.g., ¹⁴C) to track compound accumulation in target organs .
  • Metabolite screening : LC-MS/MS identifies active/inactive metabolites that explain reduced in vivo activity .

Basic: What stability tests are essential for long-term storage?

Answer:

  • Forced degradation : Expose the compound to heat (40–60°C), light (UV-A), and humidity (75% RH) for 4 weeks to identify degradation pathways .
  • Accelerated stability : Store at 25°C/60% RH for 6 months; monitor via HPLC for oxidation or hydrolysis products .

Basic: How to design in vitro assays for evaluating anticancer activity?

Answer:

  • Cell line selection : Use panels of cancer lines (e.g., MCF-7, A549) with varying EGFR expression levels .
  • Dose-response curves : Test 0.1–100 μM concentrations to calculate IC₅₀ values; include cisplatin as a positive control .
  • Apoptosis markers : Quantify caspase-3/7 activation via fluorometric assays .

Advanced: What computational methods predict off-target interactions?

Answer:

  • Molecular docking : Use AutoDock Vina to screen against kinase libraries (e.g., PDB) to prioritize in vitro testing .
  • Machine learning models : Train on ChEMBL data to forecast cytochrome P450 interactions and toxicity risks .

Advanced: How to scale up synthesis without compromising enantiomeric purity?

Answer:

  • Chiral chromatography : Use preparative HPLC with amylose-based columns to separate diastereomers .
  • Asymmetric catalysis : Optimize Pd-catalyzed cross-coupling conditions to retain >99% ee .

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